4-Bromo-5-ethylthiophene-2-carbaldehyde
Overview
Description
4-Bromo-5-ethylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7BrOS and its molecular weight is 219.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Synthesis
4-Bromo-5-ethylthiophene-2-carbaldehyde has been utilized in photochemical synthesis. Antonioletti et al. (1986) reported the irradiation of bromo-thiophene carbaldehydes, leading to the formation of phenyl derivatives. This demonstrates the compound's reactivity under photochemical conditions, which can be useful in synthesizing various derivatives for research purposes (Antonioletti et al., 1986).
Radical Ring Closures
In the field of organic chemistry, Minin and Walton (2003) explored the generation of the 2-(2-isocyanatophenyl)ethyl radical from corresponding bromides. They highlighted the cyclization processes, which could involve compounds like this compound, showcasing its potential in studying radical-mediated synthetic pathways (Minin & Walton, 2003).
Synthesis of Azoles and Imidazole Derivatives
Iddon et al. (1995) investigated the transmetallation of 1-protected 4-bromoimidazol-5-yllithium derivatives, using DMF as the quenching reagent. This study demonstrates the potential role of bromo-carbaldehyde derivatives, like this compound, in synthesizing azole and imidazole derivatives, important compounds in various chemical and pharmaceutical applications (Iddon et al., 1995).
Biological Evaluation of Arylthiophene Derivatives
Ali et al. (2013) synthesized a series of 4-arylthiophene-2-carbaldehyde compounds and evaluated their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Their findings indicate the potential of this compound derivatives in biological and medicinal applications (Ali et al., 2013).
Synthesis of Thieno-thiazoles and Pyrrolo-thiazoles
Athmani, Farhat, and Iddon (1992) explored the synthesis of derivatives of thieno[2,3-d]thiazole and 4H-pyrrolo-[2,3-d]thiazole, starting with aldehydes like 2,4-dichlorothiazole-5-carbaldehyde. This indicates that similar aldehydes, including this compound, could be utilized in synthesizing a range of sulfur and nitrogen-containing heterocycles, which have applications in materials science and pharmaceuticals (Athmani, Farhat, & Iddon, 1992).
Synthesis of Thiophene Derivatives
Hawkins, Iddon, Longthorne, and Rosyk (1994) conducted research on the synthesis of thiophene derivatives, including the conversion of aldehydes to thiophene 2-carbonitriles. This study highlights the role of bromo-thiophene carbaldehydes in the synthesis of various thiophene derivatives, which are key in developing materials for electronic and optoelectronic applications (Hawkins, Iddon, Longthorne, & Rosyk, 1994).
Synthesis of Acetylenic Alcohols and Ketones
Nakhmanovich, Knutov, and Klochkova (1970) reported the reaction of thiophene-2-carbaldehyde with alkylethynylmagnesium halides to produce thienyl acetylenic alcohols, later oxidized to ketones. This indicates the applicability of this compound in the synthesis of acetylenic alcohols and ketones, which are important in the development of pharmaceuticals and fine chemicals (Nakhmanovich, Knutov, & Klochkova, 1970).
Properties
IUPAC Name |
4-bromo-5-ethylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWLZUAFDWILCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427392 | |
Record name | 4-bromo-5-ethylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36880-34-9 | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36880-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-5-ethylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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